5-methoxy-2-(4-methoxyphenyl)-2H-indazole
Overview
Description
5-Methoxy-2-(4-methoxyphenyl)-2H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The presence of methoxy groups on both the indazole and phenyl rings enhances the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(4-methoxyphenyl)-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylhydrazine and 5-methoxy-2-nitrobenzaldehyde.
Condensation Reaction: The first step involves the condensation of 4-methoxyphenylhydrazine with 5-methoxy-2-nitrobenzaldehyde in the presence of an acid catalyst to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization under acidic or basic conditions to form the indazole ring.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(4-methoxyphenyl)-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the indazole or phenyl rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Coupling: Boronic acids, palladium catalysts, and bases (potassium carbonate).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
5-Methoxy-2-(4-methoxyphenyl)-2H-indazole has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe to study biological processes and interactions, particularly in enzyme inhibition and receptor binding studies.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(4-methoxyphenyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as lipoxygenases and cyclooxygenases, which play roles in inflammation and cancer. It binds to the active sites of these enzymes, preventing the conversion of substrates into pro-inflammatory and pro-cancerous molecules . Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(4-methoxyphenyl)-1H-indole
- 5-Methoxy-2-(4-methoxyphenyl)-1H-imidazole
- 5-Methoxy-2-(4-methoxyphenyl)naphtho[1,8-bc]furylium perchlorate
Uniqueness
5-Methoxy-2-(4-methoxyphenyl)-2H-indazole is unique due to its specific substitution pattern and the presence of both methoxy groups. This structural arrangement enhances its chemical stability and biological activity compared to similar compounds. The indazole core provides a versatile scaffold for further functionalization, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-5-3-12(4-6-13)17-10-11-9-14(19-2)7-8-15(11)16-17/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFVNNMSHZEIDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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